molecular formula C29H26ClN3O3 B11187428 9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B11187428
M. Wt: 500.0 g/mol
InChI Key: KNFUOTWIWJKHHF-UHFFFAOYSA-N
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Description

9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves multiple steps, typically starting with the preparation of the core diazinane and pyridoquinoline structures. The synthetic route may include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the pyridoquinoline moiety: This step may involve a condensation reaction followed by cyclization.

    Chlorination and methylation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its complex structure may lend itself to applications in the development of new materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential effects on biological systems.

Mechanism of Action

The mechanism of action of 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione include other diazinane and pyridoquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of 9’-Chloro-3’-methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C29H26ClN3O3

Molecular Weight

500.0 g/mol

IUPAC Name

9-chloro-3-methyl-1',3'-diphenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C29H26ClN3O3/c1-19-14-15-31-24-17-21(30)13-12-20(24)18-29(25(31)16-19)26(34)32(22-8-4-2-5-9-22)28(36)33(27(29)35)23-10-6-3-7-11-23/h2-13,17,19,25H,14-16,18H2,1H3

InChI Key

KNFUOTWIWJKHHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(C1)C3(CC4=C2C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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